molecular formula C13H26N2O2 B2603749 tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate CAS No. 1823794-69-9

tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate

Cat. No.: B2603749
CAS No.: 1823794-69-9
M. Wt: 242.363
InChI Key: KFWLROPMPGMJNO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate typically involves the reaction of tert-butyl 3-(bromomethyl)-3-methylazepane-1-carboxylate with an amine source under suitable conditions. One common method involves the use of anhydrous solvents and a base to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(aminomethyl)cyclobutylmethylcarbamate
  • tert-Butyl N-[4-(aminomethyl)phenyl]carbamate

Uniqueness

tert-Butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This structural feature can influence its reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-methylazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-6-5-7-13(4,9-14)10-15/h5-10,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWLROPMPGMJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN(C1)C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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